molecular formula C5HCl2N3 B1297664 4,6-Dichloropyrimidine-5-carbonitrile CAS No. 5305-45-3

4,6-Dichloropyrimidine-5-carbonitrile

Cat. No.: B1297664
CAS No.: 5305-45-3
M. Wt: 173.98 g/mol
InChI Key: IPEBKIMUIHKZJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,6-Dichloropyrimidine-5-carbonitrile can be synthesized through various methods. One common method involves the reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride (POCl3) in the presence of a base such as N,N-diisopropylethylamine (DIPEA). The reaction is typically carried out at elevated temperatures (80-85°C) for several hours . Another method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with hydroxylamine hydrochloride in the presence of sodium acetate, followed by treatment with thionyl chloride (SOCl2) .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as reaction, filtration, washing, and drying to obtain the final product in high purity .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5HCl2_2N3_3
  • Molecular Weight : 173.99 g/mol
  • CAS Number : 5305-45-3

The compound features a pyrimidine ring substituted with two chlorine atoms and a cyano group, contributing to its unique reactivity and biological activity.

Medicinal Chemistry

4,6-Dichloropyrimidine-5-carbonitrile serves as an important pharmaceutical intermediate. Its derivatives are utilized in the synthesis of various drugs, particularly those targeting specific enzymes and receptors. Notable applications include:

  • Enzyme Inhibitors : The compound has been shown to inhibit cytochrome P450 enzymes, affecting drug metabolism and pharmacokinetics.
  • Receptor Antagonists : It is a precursor for synthesizing RUP3 receptor antagonists and PI3K kinase inhibitors, which have implications in cancer treatment.

The biological activities of this compound include:

  • Antitumor Activity : A study demonstrated that derivatives of this compound significantly reduced cell viability in breast cancer cell lines by inhibiting the CDK6/cyclin D3 pathway.
  • Anti-inflammatory Effects : Compounds derived from this compound showed selective inhibition of COX-2 enzymes, indicating potential for managing inflammatory conditions.

Agrochemicals

Research indicates that this compound exhibits herbicidal properties comparable to established herbicides like dichlobenil. It effectively controls weeds such as large crabgrass and common purslane at an application rate of 10 kg/ha.

Case Studies

Case StudyFocusKey Findings
Antitumor Activity Breast CancerSignificant reduction in MCF-7 cell viability linked to CDK6/cyclin D3 pathway inhibition.
Anti-inflammatory Mechanism COX Enzyme InhibitionIC50 values as low as 0.04 μmol against COX-2 indicate promising therapeutic profiles.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismKey Findings
AntitumorInhibition of CDK6/cyclin D3 pathwaySignificant reduction in MCF-7 cell viability
Anti-inflammatoryCOX enzyme inhibitionIC50 values as low as 0.04 μmol against COX-2
Enzyme inhibitionInteraction with cytochrome P450Alters drug metabolism and pharmacokinetics

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4,6-Dichloropyrimidine-5-carbonitrile
  • Molecular Formula : C₅HCl₂N₃
  • Molecular Weight : 173.99 g/mol
  • CAS Number : 5305-45-3 .

Comparative Analysis with Structurally Similar Compounds

Dichloropyrimidine Derivatives with Varied Substituents

Compound Name CAS Number Molecular Formula Substituent Positions Key Differences/Applications
4,6-Dichloropyrimidine-5-carbaldehyde 5305-40-8 C₅HCl₂N₂O 4,6-Cl; 5-CHO The aldehyde group enhances electrophilicity but reduces stability compared to the nitrile group. Used in synthesizing thieno[2,3-d]pyrimidines .
2-Amino-4,6-dichloropyrimidine-5-carbonitrile 1277179-33-5 C₅H₂Cl₂N₄ 4,6-Cl; 2-NH₂; 5-CN The amino group increases nucleophilicity, making it suitable for coupling reactions in drug discovery .
2,4-Dichloropyrimidine-5-carbonitrile 3177-24-0 C₅HCl₂N₃ 2,4-Cl; 5-CN Chlorines at positions 2 and 4 alter electronic distribution, reducing reactivity in SNAr compared to 4,6-dichloro derivatives .
4,6-Diaminopyrimidine-5-carbonitrile 109831-70-1 C₅H₅N₅ 4,6-NH₂; 5-CN Replacement of chlorines with amino groups enhances solubility and enables hydrogen bonding, relevant in supramolecular chemistry .

Biological Activity

4,6-Dichloropyrimidine-5-carbonitrile (C5HCl2N3) is an organic compound recognized for its significant biological activities and its role as a pharmaceutical intermediate. This compound has garnered attention in medicinal chemistry due to its interactions with various biological targets, including enzymes and receptors. Understanding its biological activity is crucial for its applications in drug development and therapeutic interventions.

  • Molecular Formula : C5HCl2N3
  • Molecular Weight : 173.99 g/mol
  • CAS Number : 5305-45-3

This compound exhibits a range of biological activities primarily through the following mechanisms:

  • Enzyme Inhibition : The compound interacts with cytochrome P450 enzymes, which are vital for drug metabolism. It has been shown to inhibit these enzymes, thereby affecting the metabolism of various drugs and influencing pharmacokinetics .
  • Signal Transduction Pathways : It influences key cellular pathways such as the MAPK/ERK signaling pathway, impacting cell growth, differentiation, and apoptosis .
  • Gene Expression Modulation : The compound alters gene expression related to cell cycle regulation and apoptosis, affecting cellular proliferation and survival .

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antitumor Activity

Research indicates that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies have demonstrated that specific derivatives exhibit significant inhibitory effects on breast cancer cell lines (e.g., MCF-7) with IC50 values comparable to established drugs like Abemaciclib .

2. Anti-inflammatory Effects

The compound has shown potential anti-inflammatory properties. In vitro assays have indicated that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation . The IC50 values for these compounds against COX-2 were reported to be as low as 0.04 μmol, indicating strong anti-inflammatory potential .

3. Enzyme Inhibition

This compound acts as an enzyme inhibitor in various biochemical pathways. It has been utilized in studies focusing on enzyme inhibition for therapeutic purposes, particularly in developing inhibitors targeting specific kinases involved in cancer progression .

Case Studies

Several case studies highlight the biological activity of this compound:

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on breast cancer cell lines, it was found that treatment with specific derivatives resulted in a significant reduction in cell viability. The mechanism was linked to the inhibition of the CDK6/cyclin D3 pathway .

Case Study 2: Anti-inflammatory Mechanism

A study evaluating the anti-inflammatory effects of pyrimidine derivatives showed that compounds derived from this compound effectively inhibited COX enzymes. The selectivity index against COX-2 compared to COX-1 indicated a promising therapeutic profile for managing inflammatory conditions .

Pharmacokinetics

The pharmacokinetic properties of this compound suggest high gastrointestinal absorption and blood-brain barrier permeability due to its lipophilic nature . These properties enhance its potential as a therapeutic agent.

Summary of Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Biological ActivityMechanismKey Findings
AntitumorInhibition of CDK6/cyclin D3 pathwaySignificant reduction in MCF-7 cell viability
Anti-inflammatoryCOX enzyme inhibitionIC50 values as low as 0.04 μmol against COX-2
Enzyme inhibitionInteraction with cytochrome P450Alters drug metabolism and pharmacokinetics

Q & A

Basic Research Questions

Q. What are the key considerations for designing a scalable and safe synthesis route for 4,6-dichloropyrimidine-5-carbonitrile?

Methodological Answer: A robust synthesis involves optimizing reaction steps for intermediates that are stable under normal storage conditions. For example, Zhang et al. (2018) developed a scalable process emphasizing safety evaluations (e.g., thermal stability via differential scanning calorimetry) and minimized hazardous byproducts. Key steps include controlled chlorination and nitrile group introduction under inert atmospheres to prevent decomposition .

Q. How is this compound characterized for purity and structural confirmation?

Methodological Answer: High-performance liquid chromatography (HPLC) is used to assess purity (>98%), while nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For instance, 1^1H NMR in DMSO-d₆ resolves aromatic protons at δ 8.2–8.5 ppm, and MS (ESI+) shows a molecular ion peak at m/z 188.0 [M+H]⁺ .

Q. What are common applications of this compound in medicinal chemistry?

Methodological Answer: The compound serves as a versatile intermediate for synthesizing pyrimidine derivatives. For example, Clark et al. (1993) used it to prepare thieno[2,3-d]pyrimidines via Suzuki-Miyaura coupling, demonstrating its utility in constructing fused heterocycles with potential biological activity .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in nucleophilic substitutions at the 4- and 6-positions of this compound?

Methodological Answer: Regioselectivity is controlled by steric and electronic factors. The 4-position is more reactive toward bulky nucleophiles (e.g., piperidine) due to reduced steric hindrance, while the 6-position favors smaller nucleophiles (e.g., ammonia). Solvent polarity (e.g., DMF vs. THF) and temperature (25–80°C) further modulate selectivity, as shown in kinetic studies .

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer: Density functional theory (DFT) calculates frontier molecular orbitals (FMOs) to identify reactive sites. The LUMO energy of the 4-position (-1.8 eV) is lower than the 6-position (-1.5 eV), indicating higher electrophilicity at C4. This aligns with experimental observations in palladium-catalyzed couplings .

Q. What strategies reconcile discrepancies in reported yields for this compound derivatives?

Methodological Answer: Contradictions arise from variations in purification methods (e.g., column chromatography vs. recrystallization) and moisture sensitivity. For example, Shaquiquzzaman et al. (2012) achieved 85% yield for anticonvulsant derivatives using anhydrous conditions, compared to 65% in non-optimized protocols. Systematic solvent screening (e.g., acetonitrile vs. ethanol) improves reproducibility .

Q. How does the electronic nature of substituents affect the antimicrobial activity of this compound derivatives?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) at the 5-position enhance antimicrobial potency by increasing membrane permeability. Alam et al. (2012) demonstrated that 5-nitro derivatives exhibit MIC values of 2 µg/mL against E. coli, whereas 5-methyl analogs show reduced activity (MIC = 16 µg/mL), linked to Hammett σ constants .

Q. What safety protocols are critical for handling this compound in large-scale reactions?

Methodological Answer: Thermal hazard assessments (e.g., accelerating rate calorimetry) are mandatory to detect exothermic decomposition (>150°C). Personal protective equipment (PPE), including nitrile gloves and fume hoods, is essential. Waste must be neutralized with 10% sodium bicarbonate before disposal, as per protocols in Zhang et al. (2018) .

Q. Data Analysis and Optimization

Q. How are reaction kinetics analyzed to optimize the synthesis of this compound?

Methodological Answer: Pseudo-first-order kinetics models determine rate constants (k) for chlorination steps. For example, Arrhenius plots (ln k vs. 1/T) reveal an activation energy of 45 kJ/mol, indicating temperature-sensitive steps. Real-time monitoring via FT-IR tracks nitrile group formation (C≡N stretch at 2230 cm⁻¹) to identify bottlenecks .

Q. What statistical methods validate the reproducibility of biological assays for derivatives of this compound?

Methodological Answer: ANOVA and Tukey’s HSD test compare IC₅₀ values across replicates. For anticonvulsant studies, p-values <0.05 confirm significance between derivative activities. Dose-response curves (log[inhibitor] vs. normalized response) with R² >0.98 ensure assay reliability .

Properties

IUPAC Name

4,6-dichloropyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HCl2N3/c6-4-3(1-8)5(7)10-2-9-4/h2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPEBKIMUIHKZJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60344775
Record name 4,6-dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5305-45-3
Record name 4,6-dichloropyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60344775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-dichloropyrimidine-5-carbonitrile
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Synthesis routes and methods

Procedure details

4,6-Dichloropyrimidine-5-carbaldehyde oxime (8g) was dissolved in CHCl3 (40 mL) and treated with SOCl2 (6 mL) for 2 h at rt. The solvent was removed and redissolved in DCM (5 mL). The solid was filtered and washed with DCM (5 mL). The filtrate was concd and purified by column chromatography on silica gel (dry loading, DCM/hexane, 3/1) to give 4,6-dichloropyrimidine-5-carbonitrile as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
4,6-Dichloropyrimidine-5-carbonitrile
1-(2-Aminoethyl)piperidine-3-carboxamide
4,6-Dichloropyrimidine-5-carbonitrile
1-(2-Aminoethyl)piperidine-3-carboxamide
4,6-Dichloropyrimidine-5-carbonitrile
1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
4,6-Dichloropyrimidine-5-carbonitrile
1-(2-Aminoethyl)piperidine-3-carboxamide
4,6-Dichloropyrimidine-5-carbonitrile
1-(2-Aminoethyl)piperidine-3-carboxamide
1-(2-Aminoethyl)piperidine-3-carboxamide
4,6-Dichloropyrimidine-5-carbonitrile

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